(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide
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Overview
Description
NYX-2925, chemically known as (2S, 3R)-3-hydroxy-2-(®-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is a novel compound developed by Aptinyx. It is a non-opioid, small molecule modulator of the N-methyl-D-aspartate receptor. This compound has shown promise in the treatment of chronic pain conditions, including diabetic peripheral neuropathy and fibromyalgia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NYX-2925 involves multiple steps, starting with the preparation of the spirocyclic β-lactam core. The key steps include:
- Formation of the spirocyclic β-lactam core through a cyclization reaction.
- Introduction of the isobutyryl group via acylation.
- Hydroxylation to introduce the hydroxy group at the appropriate position .
Industrial Production Methods
Industrial production of NYX-2925 follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yielding reactions to maximize product output.
- Implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NYX-2925 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The isobutyryl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
- Ketones from oxidation.
- Alcohols from reduction.
- Various acyl derivatives from substitution .
Scientific Research Applications
NYX-2925 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study spirocyclic β-lactam chemistry.
Biology: Investigated for its effects on synaptic plasticity and neuronal communication.
Medicine: Explored as a potential treatment for chronic pain conditions such as diabetic peripheral neuropathy and fibromyalgia.
Industry: Potential applications in the development of new pain management therapies
Mechanism of Action
NYX-2925 acts as a co-agonist to glutamate at the N-methyl-D-aspartate receptor. At low concentrations of endogenous agonists such as glycine and D-serine, NYX-2925 partially activates the N-methyl-D-aspartate receptors, modulating neural pathways relevant for chronic pain. This modulation enhances synaptic plasticity and neuronal communication, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Rapastinel (formerly GLYX-13): Another N-methyl-D-aspartate receptor modulator with similar structural features.
Ketamine: An N-methyl-D-aspartate receptor antagonist used for its anesthetic and antidepressant properties.
D-cycloserine: A partial agonist at the N-methyl-D-aspartate receptor.
Uniqueness of NYX-2925
NYX-2925 is unique due to its specific modulation of the N-methyl-D-aspartate receptor without significant off-target activity. Unlike ketamine, it does not exhibit addictive or sedative side effects, making it a safer alternative for chronic pain management .
Properties
CAS No. |
2012536-16-0 |
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Molecular Formula |
C14H23N3O4 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide |
InChI |
InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14-/m1/s1 |
InChI Key |
NFXPEHLDVKVVKA-ISTVAULSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)N1C[C@@]2(C1=O)CCCN2C(=O)C(C)C)O |
Canonical SMILES |
CC(C)C(=O)N1CCCC12CN(C2=O)C(C(C)O)C(=O)N |
Origin of Product |
United States |
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